

# Spectroscopic Profile of 2-Cyanothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyanothiazole

Cat. No.: B074202

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyanothiazole** (CAS RN: 1452-16-0), a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this molecule.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Cyanothiazole**. It is important to note that while extensive searches have been conducted, a complete set of experimentally verified data from a single source for **2-Cyanothiazole** is not readily available in the public domain. The data presented here is a composite of information from various sources and includes predicted values based on the analysis of similar thiazole derivatives.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Cyanothiazole**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
~8.3 - 8.5	Doublet	~3.0 - 4.0	H-5
~8.0 - 8.2	Doublet	~3.0 - 4.0	H-4

Solvent: CDCl<sub>3</sub> (predicted)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Cyanothiazole**

Chemical Shift (δ) [ppm]	Assignment
~145 - 150	C-2
~140 - 145	C-4
~125 - 130	C-5
~110 - 115	-CN

Solvent: CDCl<sub>3</sub> (predicted)

Table 3: IR Spectroscopic Data for **2-Cyanothiazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230 - 2250	Strong	C≡N stretch
~3100 - 3150	Medium	C-H stretch (aromatic)
~1500 - 1600	Medium to Weak	C=C and C=N ring stretching
~1300 - 1350	Medium	Aromatic C-N bond vibrations[1]
~1113 - 1130	Medium	C-H bending vibrations[1]
Below 700	Medium to Weak	C-S stretch[1]

Table 4: Mass Spectrometry Data for **2-Cyanothiazole**

m/z	Relative Intensity	Assignment
110	High	[M] <sup>+</sup> (Molecular Ion)
83	Medium	[M - HCN] <sup>+</sup>
57	Medium	[C <sub>3</sub> H <sub>3</sub> S] <sup>+</sup>
51	Medium	[C <sub>3</sub> H <sub>1</sub> N] <sup>+</sup>

Ionization Mode: Electron Ionization (EI) (predicted)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.

Sample Preparation:

- Approximately 5-10 mg of **2-Cyanothiazole** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

Sample Preparation:

- KBr Pellet Method: A few milligrams of **2-Cyanothiazole** are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Thin Film Method: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of **2-Cyanothiazole** is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

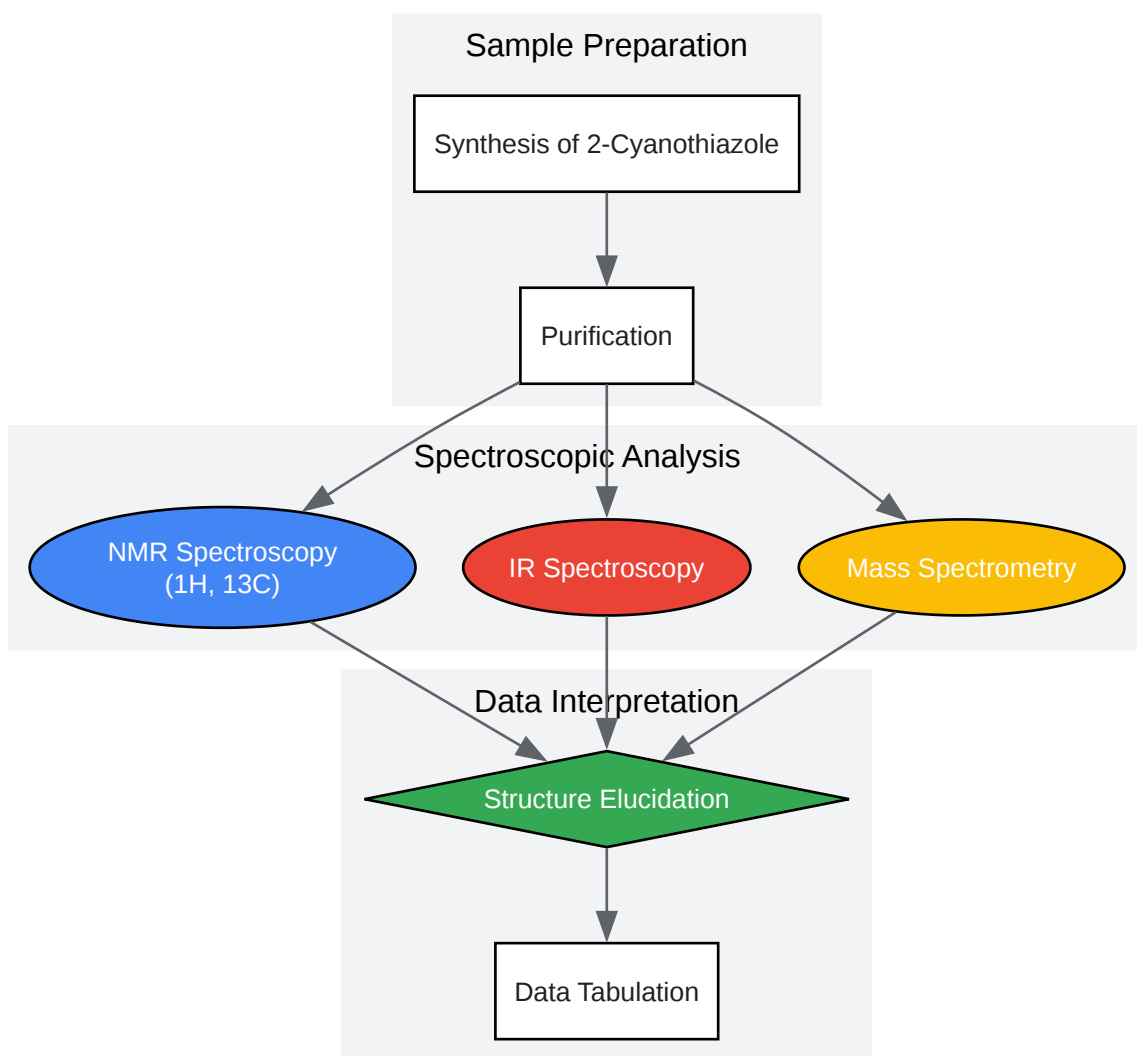
Data Acquisition (GC-MS with Electron Ionization):

- The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- The separated **2-Cyanothiazole** enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Cyanothiazole**.



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Spectroscopic analysis workflow for **2-Cyanothiazole**.

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## References

- 1. [arxiv.org](https://arxiv.org) [arxiv.org]

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